SGX201
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SGX201; SGX201; SGX 201. DOR201; DOR-201; DOR 201. |
Origin of Product |
United States |
Scientific Research Applications
Prevention of Acute Radiation Enteritis
Clinical Study : A Phase 1/2 clinical trial (protocol BDP-ENT-01) evaluated the safety and efficacy of SGX201 in patients with rectal cancer undergoing concurrent radiation and chemotherapy. The study enrolled 16 patients across four dose groups.
- Objective : To assess the safety, tolerability, and preliminary efficacy of this compound in preventing signs and symptoms of acute radiation enteritis.
- Findings :
Mitigation of Gastrointestinal Acute Radiation Syndrome
This compound has also been investigated for its role in mitigating morbidity and mortality associated with GI ARS. The compound has received orphan drug designation from the FDA for this application.
- Preclinical Studies : Prior studies indicated that oral BDP demonstrated significant pharmacological effects in treating severe gastrointestinal inflammation, which supports its use in radiation-related conditions .
- Future Directions : Following IND clearance from the FDA, further studies are planned to evaluate the pharmacokinetics and pharmacodynamics of this compound in healthy adolescents and young adults .
Case Study 1: Phase 1/2 Clinical Trial for ARE
- Participants : 16 patients with rectal cancer.
- Methodology : Patients were randomized into four dose groups, receiving this compound throughout their radiation therapy regimen.
- Results :
Data Summary Table
| Parameter | Findings from Clinical Trial |
|---|---|
| Patient Population | 16 patients with rectal cancer |
| Study Design | Open-label, randomized, dose-finding |
| Safety Profile | Safe and well-tolerated across all doses |
| Efficacy Indicators | Low incidence of diarrhea; potential efficacy noted |
| Future Research | Further studies planned for GI ARS mitigation |
Comparison with Similar Compounds
Key Attributes :
- Mechanism : BDP acts as a locally active corticosteroid, reducing inflammation in radiation-damaged tissues without significant systemic absorption .
- Clinical Progress: A Phase 1/2 trial (NCT02094378) involving 16 rectal cancer patients demonstrated safety and tolerability across four dose groups (0.5–4 mg BID) with a notably low incidence of severe diarrhea (6.25%) compared to historical controls (30–50%) .
- Regulatory Status : Granted FDA Fast Track designation for radiation enteritis (2012) and European patents (EP 2,373,160 and EP 2,902,031) covering BDP’s use in radiation-induced GI injury .
SGX201 belongs to a class of topically active corticosteroids designed to mitigate GI inflammation. Below is a detailed comparison with analogous compounds:
This compound vs. OrbeShield® (Oral BDP for Acute GI Injury)
Rationale : While both use BDP, this compound’s formulation is tailored for localized distal GI protection, whereas OrbeShield®’s dual-release system addresses pan-GI injury, such as in total-body irradiation .
This compound vs. Systemic Corticosteroids (e.g., Prednisone)
Rationale: this compound’s low systemic bioavailability (<1% of oral dose) avoids complications like immunosuppression, making it safer for long-term use in immunocompromised patients .
This compound vs. Other Radiation Protectants (e.g., Amifostine)
Rationale : this compound is better suited for chronic inflammation prevention, whereas amifostine is used for acute radioprotection but with poorer tolerability .
Table 1: Phase 1/2 Clinical Outcomes for this compound (N=16)
| Outcome Measure | Result (%) | Historical Control (%) |
|---|---|---|
| Severe Diarrhea (Grade ≥3) | 6.25 | 30–50 |
| Treatment Completion Rate | 93.8 | 60–75 |
| Adverse Events (Related) | 0 | 10–20 |
Key Insights :
Preparation Methods
Core Chemical Component
- Active Ingredient: Beclomethasone dipropionate (BDP), a corticosteroid with anti-inflammatory properties.
- Formulation Goal: To achieve delayed release in the gastrointestinal tract for localized therapeutic effect.
Research Findings Related to Preparation
- A Phase 1/2 clinical trial confirmed that SGX201 is safe and well-tolerated across escalating doses, supporting the robustness of the preparation method in producing a reliable delayed-release formulation.
- The oral administration of this compound demonstrated a potential dose-response effect on gastrointestinal symptoms, indicating successful delivery and release of BDP at the target site.
Comparative Table: General Preparation Steps of Delayed-Release Oral Formulations Like this compound
| Preparation Step | Description | Purpose |
|---|---|---|
| API Sourcing | Procurement of high-purity BDP | Ensures active ingredient quality |
| Granulation & Mixing | Mixing BDP with excipients | Achieves uniform distribution and release control |
| Coating | Application of pH-sensitive polymer coating | Controls delayed release in GI tract |
| Tablet Compression/Capsule Filling | Formation of final oral dosage form | Enables oral administration |
| Quality Control & Testing | Dissolution, stability, and uniformity testing | Confirms delayed-release profile and safety |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of SGX201, and how do they influence experimental design in solubility and stability studies?
- Methodological Answer : Determine solubility using shake-flask methods with HPLC quantification under varied pH (1.2–7.4) and temperature conditions (25–37°C) to simulate physiological environments. Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% RH) with LC-MS monitoring to identify degradation products. Particle size distribution via dynamic light scattering (DLS) is critical for bioavailability assessments .
Q. How can researchers validate the purity of this compound synthesized via novel routes?
- Methodological Answer : Combine orthogonal analytical techniques:
- Chromatography : HPLC with UV/Vis and CAD detectors for impurity profiling.
- Spectroscopy : H/C NMR for structural confirmation; HRMS for molecular weight validation.
- Crystallography : Single-crystal X-ray diffraction for absolute configuration determination.
Cross-reference data with literature-reported melting points and spectral libraries .
Q. What in vitro models are appropriate for preliminary efficacy testing of this compound?
- Methodological Answer : Prioritize cell-based assays (e.g., IC determination in cancer cell lines) using MTT/WST-1 viability assays. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis/necrosis differentiation. Use 3D spheroid models to mimic tumor microenvironments .
Advanced Research Questions
Q. How should researchers resolve contradictions between in vivo and in vitro efficacy data for this compound?
- Methodological Answer :
Pharmacokinetic Analysis : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability and metabolite interference.
Tumor Microenvironment Factors : Test hypoxia (via HIF-1α markers) and stromal interactions in co-culture models.
Statistical Rigor : Apply mixed-effects modeling to account for inter-subject variability in animal studies .
Q. What computational strategies optimize this compound’s binding affinity while minimizing off-target effects?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with cryo-EM structures of target proteins (e.g., kinase domains).
- MD Simulations : Run 100-ns simulations in explicit solvent to assess conformational stability.
- ADMET Prediction : Apply QSAR models (e.g., SwissADME) to prioritize analogs with favorable LogP and CYP inhibition profiles .
Q. How can inconsistent reproducibility in this compound synthesis be addressed across labs?
- Methodological Answer :
- Protocol Standardization : Publish detailed reaction conditions (solvent purity, catalyst lot numbers, agitation rates).
- Inter-Lab Validation : Conduct round-robin trials with shared raw materials and analytical standards.
- Error Tracking : Use Ishikawa diagrams to identify variables (e.g., temperature gradients, moisture levels) .
Data Analysis and Reporting
Q. What statistical methods are recommended for dose-response studies of this compound?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill equation). Report EC/IC with 95% confidence intervals. For synergy studies, apply the Chou-Talalay method (Combination Index) .
Q. How should researchers document contradictory findings in this compound mechanism-of-action studies?
- Methodological Answer :
- Transparency : Clearly state experimental conditions (e.g., cell passage number, serum batch).
- Multivariate Analysis : Use PCA to identify confounding variables (e.g., ROS levels, cell cycle synchronization).
- Peer Review : Preprint conflicting data for community feedback before final publication .
Tables for Key Methodological Reference
| Analytical Technique | Application to this compound | Detection Limit | Critical Parameters |
|---|---|---|---|
| HPLC-UV/Vis | Purity assessment, degradation monitoring | 0.1 µg/mL | Column type (C18), mobile phase |
| LC-MS/MS | Pharmacokinetic profiling | 1 ng/mL | Ionization mode (ESI+), MRM transitions |
| NMR (H) | Structural elucidation | 0.5 mM | Solvent suppression, shimming |
| Study Type | Common Pitfalls | Mitigation Strategy |
|---|---|---|
| In vivo efficacy | High inter-animal variability | Use isogenic strains, block randomization |
| Synthetic scale-up | Polymorphism during crystallization | Controlled cooling rates, seeding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
